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Compound of Interest

Compound Name: 2-Bromo-1-indanol

Cat. No.: B184377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-1-indanol, a key intermediate in various synthetic applications. The following sections

detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a

valuable resource for compound identification, characterization, and quality control in research

and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation of 2-Bromo-1-indanol is significantly aided by ¹H and ¹³C NMR

spectroscopy. The data presented here was obtained in Deuterated Dimethyl Sulfoxide

(DMSO-d₆), a common solvent for NMR analysis.

¹H NMR Spectral Data
The ¹H NMR spectrum of 2-Bromo-1-indanol reveals distinct signals corresponding to the

different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm)

relative to a standard reference.
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Proton Assignment
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

Aromatic Protons 7.23 - 7.35 m -

CH-OH 5.10 d J = 6.6 Hz

CH-Br 4.33 ddd J = 7.1, 6.8, -16.4 Hz

OH 5.99 d J = 6.6 Hz

CH₂ 3.10, 3.56 m -

Table 1: ¹H NMR chemical shifts and coupling constants for 2-Bromo-1-indanol in DMSO-d₆.

[1]

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of 2-Bromo-1-indanol.
The chemical shifts for each carbon atom are summarized below.

Carbon Assignment Chemical Shift (ppm)

Aromatic C-H 124.5, 125.3, 127.1, 128.2

Aromatic Quaternary C 140.8, 143.1

CH-OH 78.1

CH-Br 55.9

CH₂ 38.7

Table 2: ¹³C NMR chemical shifts for 2-Bromo-1-indanol in DMSO-d₆.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 2-Bromo-1-indanol was obtained using the Potassium Bromide

(KBr) wafer technique.[2]
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Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

~3400 Strong, Broad O-H stretch (alcohol)

~3050 Medium Aromatic C-H stretch

~2900 Medium Aliphatic C-H stretch

~1600, ~1480 Medium-Strong
Aromatic C=C skeletal

vibrations

~1050 Strong
C-O stretch (secondary

alcohol)

~750 Strong
C-H out-of-plane bend

(aromatic)

~650 Medium C-Br stretch

Table 3: Characteristic IR absorption peaks for 2-Bromo-1-indanol.

Experimental Protocols
The following are generalized experimental protocols for obtaining the NMR and IR spectra

presented in this guide.

NMR Spectroscopy
Sample Preparation:

Approximately 10-20 mg of 2-Bromo-1-indanol is accurately weighed and dissolved in

approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

The solution is transferred to a clean, dry 5 mm NMR tube.

The tube is capped and gently agitated to ensure a homogeneous solution.

Data Acquisition:

¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker AC-300.[2]
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The spectra are typically acquired at room temperature.

The chemical shifts are referenced to the residual solvent peak of DMSO-d₆.

FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation:

Approximately 1-2 mg of finely ground 2-Bromo-1-indanol is mixed with about 100-200 mg

of dry, spectroscopic grade Potassium Bromide (KBr).

The mixture is thoroughly ground to a fine powder using an agate mortar and pestle.

A portion of the powdered mixture is placed into a pellet-forming die.

The die is placed in a hydraulic press and pressure is applied to form a thin, transparent

pellet.

Data Acquisition:

The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

A background spectrum of a pure KBr pellet is recorded.

The sample spectrum is then recorded and the background is automatically subtracted.

Data Analysis Workflow
The process of obtaining and interpreting the spectroscopic data for 2-Bromo-1-indanol can

be visualized as a logical workflow.
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Spectroscopic Analysis Workflow for 2-Bromo-1-indanol
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Caption: Workflow for the spectroscopic analysis of 2-Bromo-1-indanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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